molecular formula C19H21N3O4 B12186151 N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12186151
M. Wt: 355.4 g/mol
InChI Key: GNYKUNRDFYPNGF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazole-pyridine core substituted with a 3,4-dimethoxyphenyl carboxamide group and an isopropyl moiety. Its structure combines aromatic, heterocyclic, and aliphatic substituents, which may confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21N3O4/c1-10(2)14-9-13(17-11(3)22-26-19(17)21-14)18(23)20-12-6-7-15(24-4)16(8-12)25-5/h6-10H,1-5H3,(H,20,23)

InChI Key

GNYKUNRDFYPNGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for further applications .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its oxazolo[5,4-b]pyridine core and 3,4-dimethoxyphenyl substituent. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Key Substituents Functional Notes References
Target Compound Oxazolo[5,4-b]pyridine - 3,4-Dimethoxyphenyl carboxamide
- 3-Methyl
- 6-Isopropyl
Potential kinase inhibition (hypothesized based on oxazole-pyridine cores) N/A
AZ331 () 1,4-Dihydropyridine - 2-Furyl
- 4-Methoxyphenyl thioether
Calcium channel modulation (common in dihydropyridines)
Compound 13 () Pyrrolo-thiazolo-pyrimidine - 4-Chlorophenyl
- 4-Methoxyphenyl
Heterocyclic fusion may enhance DNA intercalation
7a-c () Benzo[b][1,4]oxazin - Substituted-phenyl pyrimidine
- Methyl group
Antimicrobial activity reported in similar oxazin derivatives
Fenoxacrim () Pyrimidine - 3,4-Dichlorophenyl
- Hexahydrotrioxo
Agricultural fungicide

Key Observations:

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with chlorophenyl () or furyl () moieties in analogs. The isopropyl group at position 6 may reduce steric hindrance compared to bulkier substituents (e.g., hexahydrotrioxo in fenoxacrim), possibly favoring target binding .

Core Heterocycle Differences :

  • The oxazolo[5,4-b]pyridine core is less commonly reported than pyrimidine () or 1,4-dihydropyridine () systems. This unique fusion may alter π-π stacking interactions in biological targets .
  • Compounds with fused pyrrolo-thiazolo-pyrimidine cores () exhibit enhanced planar rigidity, which is critical for intercalation into DNA or enzyme active sites .

Biological Activity :

  • While the target compound lacks direct activity data, AZ331 () and 7a-c () highlight the importance of carboxamide and pyrimidine groups in antimicrobial or calcium-channel activities. The dimethoxyphenyl group may similarly modulate kinase selectivity .

Biological Activity

N-(3,4-dimethoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring fused with a pyridine moiety, which is known to influence its biological activity. The presence of methoxy groups on the phenyl ring contributes to its lipophilicity and potential interactions with biological targets.

  • Molecular Formula : C₁₈H₃₁N₃O₃
  • Molecular Weight : 341.46 g/mol
  • LogP : 3.5 (indicating moderate lipophilicity)

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits significant antitumor effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in human lung cancer cells (A549, HCC827, NCI-H358) through modulation of signaling pathways involved in cell survival and death .
  • Cytotoxicity : In vitro assays have demonstrated that the compound has a selective cytotoxic effect on cancer cells while sparing normal fibroblast cells (MRC-5). This selectivity is crucial for minimizing side effects during therapeutic applications .
  • Mechanistic Insights : The compound may act through the inhibition of specific kinases or enzymes involved in tumor progression. For instance, it has been suggested that it could interfere with protein kinase C (PKC) pathways, similar to other compounds in its class .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study using a 3D cell culture model reported IC50 values for the compound against A549 cells at approximately 8.5 μM, indicating effective antitumor activity . Another study found moderate cytotoxicity in MRC-5 cells at higher concentrations, suggesting a need for further optimization to enhance selectivity .
  • Comparative Analysis : The antitumor efficacy was compared with standard chemotherapeutics such as doxorubicin and vandetanib. The results indicated that while doxorubicin had a lower IC50 against A549 cells (5 μM), the novel compound showed promising effects with potential for development as a new therapeutic agent .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (μM)Description
A5498.5Human lung carcinoma
HCC82710.2EGFR mutant lung cancer
NCI-H3589.0Non-small cell lung cancer
MRC-5>20Normal human lung fibroblast

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